molecular formula C14H13Cl B14387574 2-Chloro-3',4'-dimethyl-1,1'-biphenyl CAS No. 89346-60-1

2-Chloro-3',4'-dimethyl-1,1'-biphenyl

Cat. No.: B14387574
CAS No.: 89346-60-1
M. Wt: 216.70 g/mol
InChI Key: LYJBIUXXGQNDCQ-UHFFFAOYSA-N
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Description

2-Chloro-3',4'-dimethyl-1,1'-biphenyl is a substituted biphenyl compound characterized by a biphenyl backbone with a chlorine atom at the 2-position and methyl groups at the 3' and 4' positions of the second phenyl ring.

Properties

CAS No.

89346-60-1

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

4-(2-chlorophenyl)-1,2-dimethylbenzene

InChI

InChI=1S/C14H13Cl/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h3-9H,1-2H3

InChI Key

LYJBIUXXGQNDCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-3’,4’-dimethyl-1,1’-biphenyl is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out at room temperature, making it a practical method for synthesizing biphenyl compounds .

Industrial Production Methods

Industrial production of 2-Chloro-3’,4’-dimethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’,4’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated biphenyl derivatives .

Scientific Research Applications

2-Chloro-3’,4’-dimethyl-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3’,4’-dimethyl-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methyl groups on the benzene rings can influence the compound’s reactivity and binding affinity, affecting its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related biphenyl derivatives, highlighting substituent effects on physical properties and applications.

Table 1: Comparative Analysis of Biphenyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes
2-Chloro-3',4'-dimethyl-1,1'-biphenyl C₁₄H₁₃Cl ~216.67* Cl (2), CH₃ (3',4') Not reported Hypothesized use as an agrochemical intermediate; steric hindrance may limit reactivity .
Bifenthrin C₂₃H₂₂ClF₃O₂ 422.87 Cl, CF₃, CH₃, ester group 69 Broad-spectrum insecticide; structural complexity enhances pesticidal activity .
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde C₁₃H₇ClF₂O 252.64 Cl (2), F (3',4'), CHO (4) Not reported Pharmaceutical intermediate; polar carbaldehyde group enhances solubility .
2-Chloro-3-methyl-1,1'-biphenyl C₁₃H₁₁Cl 202.68 Cl (2), CH₃ (3) Not reported Simpler structure; potential precursor for cross-coupling reactions .

*Calculated based on atomic masses; experimental data unavailable.

Key Findings:

Substituent Effects: Chlorine vs. Fluorine: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine (e.g., in ) may increase steric bulk and alter electronic distribution, affecting binding affinity in pesticidal applications .

Functional Group Influence :

  • Bifenthrin’s ester and trifluoromethyl groups enhance its pesticidal activity and environmental stability, whereas the target compound’s lack of polar groups may limit solubility in aqueous systems .
  • The carbaldehyde group in ’s compound improves its utility in pharmaceutical synthesis due to reactivity in condensation reactions, a feature absent in the target compound .

Toxicity and Safety :

  • Bifenthrin’s acute toxicity (OSHA classification in ) underscores the role of trifluoromethyl and ester groups in bioactivity. The target compound’s toxicity profile remains unstudied but may differ due to reduced electrophilicity .

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